molecular formula C18H22ClN5O2S B2403190 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-82-8

5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2403190
CAS No.: 869343-82-8
M. Wt: 407.92
InChI Key: FEZDDFWGSVBRGL-UHFFFAOYSA-N
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Description

The compound “5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a piperazine ring, a thiazole ring, and a triazole ring . These functional groups are common in many pharmaceutical compounds, suggesting potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The piperazine ring, for instance, is a common structural motif found in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The 1,2,4-triazole ring is another important feature, found in many well-established drugs with diverse therapeutic activities .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has explored the synthesis of novel 1,2,4-triazole derivatives, including structures similar to the specified compound, demonstrating significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, revealing moderate to good antimicrobial properties against selected microorganisms. This study suggests the potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Interaction with Serotonin Receptors

Compounds structurally related to "5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been studied for their interactions with serotonin receptors. For example, Pandey et al. (2010) investigated a compound with affinity to 5-HT(2A) receptors, demonstrating antidepressant-like effects in rodent behavioral assays. This indicates the compound's potential in treating depression through serotonin receptor modulation (Pandey et al., 2010).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds with potential therapeutic effects have been a significant area of application. For example, Zaręba et al. (2022) developed novel N-hexyl trazodone derivatives, demonstrating high affinity for serotonin receptors and antidepressant-like activity in animal models. This research highlights the therapeutic potential of novel synthesized compounds in depression treatment (Zaręba et al., 2022).

Pharmacological Properties and Drug Development

Volkova et al. (2020) investigated the solubility and partitioning processes of a novel antifungal compound, demonstrating poor solubility in buffer solutions but better solubility in alcohols. This study aids in understanding the pharmacological properties crucial for drug development and delivery systems (Volkova et al., 2020).

Properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-4-2-3-5-14(13)19)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDDFWGSVBRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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